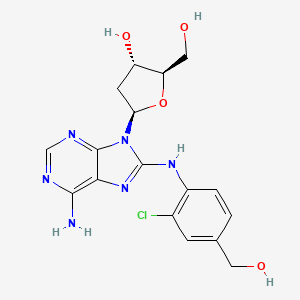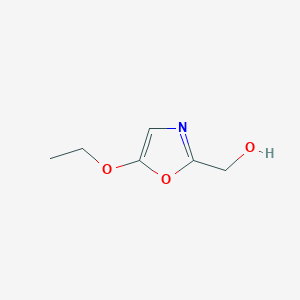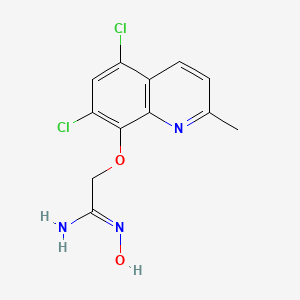
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms and a hydroxyethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at specific positions. The final step involves the attachment of the hydroxyethanimidamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The hydroxyethanimidamide group may enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid
- 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
- 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N’-[(1S,2E,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]acetohydrazide
Uniqueness
What sets 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide apart from similar compounds is its unique combination of the quinoline core with the hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11Cl2N3O2 |
|---|---|
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(15)17-18/h2-4,18H,5H2,1H3,(H2,15,17) |
Clave InChI |
SWPPGPCODPVEPO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC2=C(C=C1)C(=CC(=C2OC/C(=N/O)/N)Cl)Cl |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=NO)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


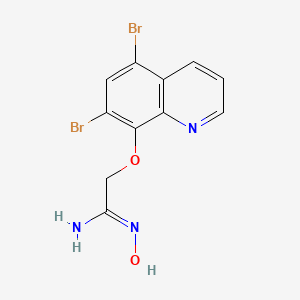




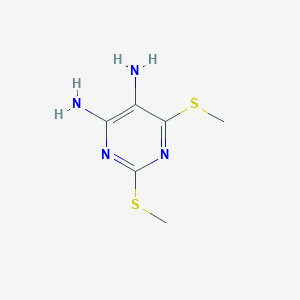
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)



